5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine - 2375165-11-8

5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine

Catalog Number: EVT-2919978
CAS Number: 2375165-11-8
Molecular Formula: C10H15N3O
Molecular Weight: 193.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one (ASTX660)

Compound Description: This compound is a nonpeptidomimetic antagonist of Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cellular IAP (cIAP) and X-linked IAP (XIAP). It has demonstrated low-nanomolar potency against both cIAP1 and XIAP, offering a more balanced cIAP-XIAP profile compared to earlier peptidomimetic IAP antagonists. ASTX660 is currently undergoing Phase 1/2 clinical trials (NCT02503423) for the treatment of cancer. []

Relevance: ASTX660 shares the (3R)-3-methylmorpholine moiety with 5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine. The paper highlights the structure-guided optimization process that led to the development of ASTX660, demonstrating the significance of this specific morpholine substituent in achieving desired biological activity. []

Reference:

4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20)

Compound Description: AZ20 is a potent and selective inhibitor of ATR protein kinase, an attractive target for anticancer drug development. It exhibits an IC50 of 5 nM against ATR immunoprecipitated from HeLa nuclear extracts and an IC50 of 50 nM against ATR-mediated phosphorylation of Chk1 in HT29 colorectal adenocarcinoma tumor cells. AZ20 demonstrates high free exposure in mice following oral administration and significant growth inhibition of LoVo xenografts in vivo. []

Relevance: Similar to 5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine, AZ20 incorporates the (3R)-3-methylmorpholine group. This structural feature appears crucial for the activity of this series of sulfonylmorpholinopyrimidines as ATR inhibitors. []

Reference:

4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626)

Compound Description: PQR626 is a potent, orally available, and brain-penetrant inhibitor of the mechanistic target of rapamycin (mTOR) kinase. It exhibits excellent brain penetration and is well-tolerated in mice. PQR626 significantly reduced mortality in mice with conditionally inactivated Tsc1 gene in glia. It overcomes the metabolic liabilities of PQR620 (see below), making it a potential therapeutic candidate for neurological disorders. []

Relevance: PQR626 features both the (R)-3-methylmorpholine and (3R,5S)-3,5-dimethylmorpholine moieties, making it closely related to 5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine. This highlights the importance of substituted morpholine groups in engaging the solvent exposed region of the mTOR kinase and achieving potent inhibition. []

Reference:

(S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530)

Compound Description: PQR530 is a potent, orally bioavailable, and brain-penetrable dual inhibitor of class I PI3K and mTOR kinase. It demonstrates excellent selectivity over a wide panel of kinases and other targets and prevents cell growth in a variety of cancer cell lines. PQR530 showed good oral bioavailability, excellent brain penetration, and efficacy in a preclinical OVCAR-3 xenograft model, making it a promising clinical candidate for oncology. [, ]

Relevance: This compound is structurally related to 5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine as it contains the 3-methylmorpholine moiety within its structure. This underscores the relevance of substituted morpholines in targeting PI3K and mTOR kinases. [, ]

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309, bimiralisib)

Compound Description: PQR309 is a potent, brain-penetrant, orally bioavailable pan-class I PI3K/mTOR inhibitor that qualifies as a clinical candidate for oncology. It exhibits high selectivity for PI3K and mTOR kinases, without significant off-target interactions. PQR309 demonstrated efficacy in inhibiting tumor cell proliferation both in vitro and in vivo. It is currently in Phase II clinical trials for advanced solid tumors and refractory lymphoma. []

Relevance: PQR309 shares the pyridin-2-amine core and incorporates morpholine moieties with 5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine, suggesting the importance of these structural features in achieving PI3K/mTOR inhibition. []

Reference:

5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620)

Compound Description: PQR620 is a highly potent and selective inhibitor of mTORC1/2 kinase, exhibiting antitumor activity in vitro and in vivo. It demonstrates good brain penetration and a favorable pharmacokinetic profile, making it a promising candidate for cancer and neurological disorders. []

Relevance: PQR620 and 5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine both contain the pyridin-2-amine core, indicating a potential common pharmacophore for targeting specific kinases. Although PQR620 utilizes a bicyclic amine instead of a morpholine, this structural similarity may contribute to its selectivity for mTOR kinase. []

Properties

CAS Number

2375165-11-8

Product Name

5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine

IUPAC Name

5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine

Molecular Formula

C10H15N3O

Molecular Weight

193.25

InChI

InChI=1S/C10H15N3O/c1-8-7-14-5-4-13(8)9-2-3-10(11)12-6-9/h2-3,6,8H,4-5,7H2,1H3,(H2,11,12)/t8-/m1/s1

InChI Key

IQUGNNDVJSMDAA-MRVPVSSYSA-N

SMILES

CC1COCCN1C2=CN=C(C=C2)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.